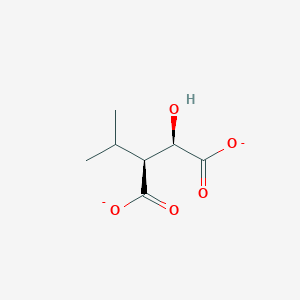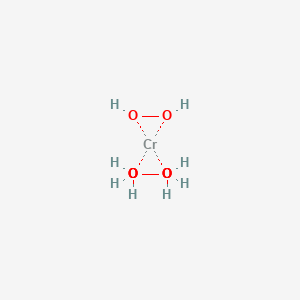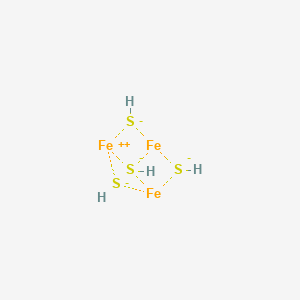
Iron;iron(2+);sulfanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-mu-sulfido-mu3-sulfido-triiron(0) is a tri-mu-sulfido-mu3-sulfido-triiron.
科学的研究の応用
Iron-Sulfur Proteins in Biology : Iron-sulfur clusters are found in all life forms, with the most common forms being Fe2S2, Fe3S4, and Fe4S4 clusters. These clusters are involved in oxidation-reduction reactions, electron transfer, acting as catalytic centers, and sensing iron and oxygen. They are crucial in various biological processes, including electron transfer and enzyme catalysis (Beinert, Holm, & Münck, 1997).
Iron Cofactor Assembly in Plants : In photosynthetic organisms like plants and algae, iron-sulfur cluster assembly pathways are crucial. These pathways are involved in photosynthesis, respiration, epigenetics, and DNA metabolism. The assembly of these clusters occurs in mitochondria and plastids, indicating the importance of iron-sulfur cofactors beyond traditional roles (Balk & Schaedler, 2014).
Surface Chemistry of Iron Sulfides : Poorly crystalline iron sulfides, precipitated in media containing sulfate-reducing bacteria, have unique surface chemistry and morphology. These iron sulfides are analyzed for their potential use in various applications, including environmental remediation (Herbert, Benner, Pratt, & Blowes, 1998).
Biodegradation of Azo Dyes : Elemental iron (Fe0) can be used in integrated systems for the treatment of azo dye wastewater. The iron reduces azo bonds, resulting in products more amenable to biological treatment processes (Saxe, Lubenow, Chiu, Huang, & Cha, 2006).
Iron(III) Sulfide-Ferritin Nanocomposite : Amorphous iron sulfide minerals have been synthesized within the cavity of horse spleen ferritin, demonstrating the potential for controlled synthesis of bioinorganic nanocomposites with applications in materials science and biotechnology (Douglas et al., 1995).
Bioleaching of Metal Sulfides : Bacteria like Thiobacillus ferrooxidans degrade metal sulfides via the generation of iron(III) ions and sulfuric acid, important in bioleaching processes. This has significant implications for mining and metal recovery industries (Sand, Gehrke, Jozsa, & Schippers, 2001).
Iron-Catalyzed Oxidation in Model Wine : In the wine industry, the interaction of iron with hydrogen sulfide and thiols influences the oxidation of wine, impacting its quality and preservation. Understanding this interaction is vital for improving wine production processes (Kreitman, Danilewicz, Jeffery, & Elias, 2016).
特性
製品名 |
Iron;iron(2+);sulfanide |
|---|---|
分子式 |
Fe3H4S4-2 |
分子量 |
299.8 g/mol |
IUPAC名 |
iron;iron(2+);sulfanide |
InChI |
InChI=1S/3Fe.4H2S/h;;;4*1H2/q;;+2;;;;/p-4 |
InChIキー |
YXXKXRWWNBEVMU-UHFFFAOYSA-J |
正規SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




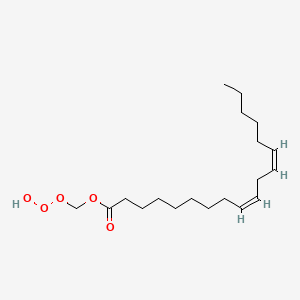
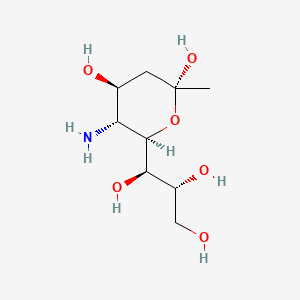
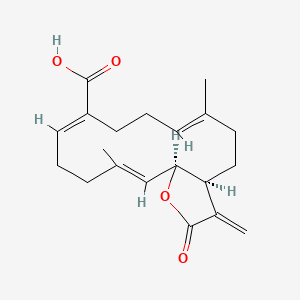
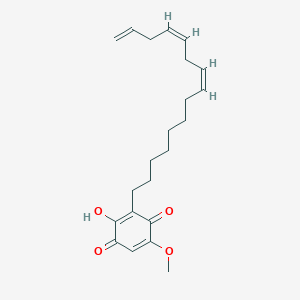
![9,4-(Epoxy[1,11,13]pentadecatrienoimino)furo[2',3':7,8]naphtho[1,2-d]thiazole-10,26(9H)-dione, 16-(acetyloxy)-5,6,18,20-tetrahydroxy-14-methoxy-7,9,15,17,19,21,25-heptamethyl-, (9S,14S,15R,16S,17R,18R,19R,20S,21S)-](/img/structure/B1235759.png)
![N-[2-(2-fluorophenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine](/img/structure/B1235760.png)
![N,N-diethyl-2-[2-methyl-3-[2-(1-methyl-4-pyridin-1-iumyl)ethenyl]-1-indolyl]acetamide](/img/structure/B1235761.png)
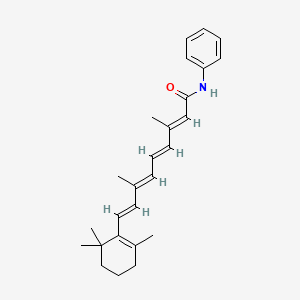
![5,7-Dimethoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-6-pyrano[3,2-g][1]benzopyranone](/img/structure/B1235764.png)
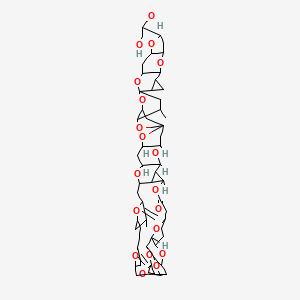
![6-(Methylamino)hexane-1,2,3,4,5-pentol 2-[2-methyl-3-(trifluoromethyl)anilino]-3-pyridinecarboxylic acid](/img/structure/B1235766.png)
